Cas no 405-99-2 (1-fluoro-4-vinyl-benzene)

1-Fluoro-4-vinyl-benzene is a fluorinated aromatic compound featuring a reactive vinyl group, making it a versatile intermediate in organic synthesis and polymer chemistry. The fluorine substituent enhances its electron-withdrawing properties, influencing reactivity in electrophilic substitutions and cross-coupling reactions. The vinyl group allows for polymerization or functionalization via addition reactions, enabling applications in specialty polymers, coatings, and advanced materials. Its stability and selective reactivity make it valuable in pharmaceuticals, agrochemicals, and liquid crystal synthesis. The compound’s well-defined structure ensures consistent performance in precision chemical processes. Proper handling is required due to its flammability and potential sensitivity to light or heat.
1-fluoro-4-vinyl-benzene structure
1-fluoro-4-vinyl-benzene structure
Product Name:1-fluoro-4-vinyl-benzene
CAS No:405-99-2
MF:C8H7F
MW:122.139585733414
MDL:MFCD00000361
CID:37308
PubChem ID:24849567
Update Time:2025-06-07

1-fluoro-4-vinyl-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Fluoro-4-vinylbenzene
    • 4-Fluorostyrene (stabilized with TBC)
    • 4-Fluorostyrene
    • 1-ethenyl-4-fluorobenzene
    • p-Fluorostyrene
    • 4-Fluorostyrene,stabilized
    • Styrene,p-fluoro- (6CI,7CI,8CI)
    • p-Vinylfluorobenzene
    • Benzene, 1-ethenyl-4-fluoro-
    • Styrene, p-fluoro-
    • para-Fluorostyrene
    • JWVTWJNGILGLAT-UHFFFAOYSA-N
    • 1-fluoro-4-vinyl-benzene
    • 4-fluoro-styrene
    • 4-fluoro-1-vinylbenzene
    • 1-fluoro-4-ethenylbenzene
    • 1-Fluoro-4-vinylbenzene #
    • 1-ETHENYL-4-FL
    • W-106343
    • CK2549
    • AMY8787
    • BB 0221043
    • SCHEMBL49710
    • NS00043268
    • A825191
    • 4-Fluorostyrene, 99%
    • FT-0618563
    • 405-99-2
    • 2-Chloro-4-pyridinecarboxylic acid1,1-dimethylEthyl ester
    • EINECS 206-975-0
    • SCHEMBL12112952
    • JE3FH53DP6
    • PS-9216
    • F0461
    • 4-Fluorostyrene stabilized with 0.1% tert-butylcatechol
    • DTXSID50193512
    • (E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile
    • MFCD00000361
    • 4-Fluorostyrene, 99%, contains tert-butylcatechol as inhibitor
    • 4-FLUOROSTYRENE (CONTAINS TERT-BUTYLCATECHOL AS INHIBITOR)
    • EN300-60989
    • AKOS005256947
    • BBL102934
    • DTXCID90116003
    • STL556743
    • DB-003485
    • FF64413
    • 206-975-0
    • MDL: MFCD00000361
    • Inchi: 1S/C8H7F/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
    • InChI Key: JWVTWJNGILGLAT-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C=C)=CC=1
    • BRN: 1634203

Computed Properties

  • Exact Mass: 122.05300
  • Monoisotopic Mass: 122.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not available
  • Density: 1.024 g/mL at 25 °C(lit.)
  • Melting Point: -36--33°C
  • Boiling Point: 67 °C/50 mmHg(lit.)
  • Flash Point: Fahrenheit: 95 ° f < br / > Celsius: 35 ° C < br / >
  • Refractive Index: n20/D 1.514(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 0.00000
  • LogP: 2.46870
  • Sensitiveness: Sensitive to heat, air and light
  • Solubility: Not available

1-fluoro-4-vinyl-benzene Security Information

1-fluoro-4-vinyl-benzene Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-fluoro-4-vinyl-benzene Pricemore >>

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1-fluoro-4-vinyl-benzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:405-99-2)1-fluoro-4-vinyl-benzene
Order Number:A825191
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):400.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:405-99-2)4-氟苯乙烯
Order Number:LE2474143
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1-fluoro-4-vinyl-benzene

Professional Introduction to 1-Fluoro-4-Vinyl-Benzene (CAS No. 405-99-2)

1-fluoro-4-vinyl-benzene, with the chemical formula C8H7FO, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 405-99-2, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a fluoro substituent and a vinyl group, make it a valuable building block for developing novel therapeutic agents.

The< strong>fluoro moiety in 1-fluoro-4-vinyl-benzene is known to enhance the metabolic stability and binding affinity of pharmaceutical compounds. This property has been extensively explored in drug design, particularly in the development of kinase inhibitors and other small-molecule drugs. The< strong>vinyl group, on the other hand, provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. These characteristics make 1-fluoro-4-vinyl-benzene a crucial intermediate in synthetic organic chemistry.

In recent years, there has been a surge in research focused on the applications of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, leading to improved bioavailability and reduced toxicity. Studies have demonstrated that fluorine substitution can enhance the lipophilicity of drug candidates, thereby facilitating their absorption and distribution within the body. Additionally, the< strong>fluoro group can influence the electronic properties of adjacent atoms, affecting the reactivity and selectivity of chemical transformations.

One of the most notable applications of 1-fluoro-4-vinyl-benzene is in the synthesis of antiviral and anticancer agents. The compound has been utilized as a precursor in the development of novel inhibitors targeting viral proteases and kinases. For instance, researchers have employed derivatives of 1-fluoro-4-vinyl-benzene to design molecules that disrupt viral replication cycles, offering promising leads for antiviral drug discovery. Similarly, in oncology research, this compound has been incorporated into structures designed to inhibit aberrant signaling pathways involved in cancer growth.

The< strong>vinyl group in 1-fluoro-4-vinyl-benzene also plays a critical role in its utility as a synthetic intermediate. The double bond can undergo various reactions, including addition reactions with nucleophiles and cross-coupling reactions with transition metal catalysts. These transformations allow for the introduction of additional functional groups, enabling the construction of increasingly complex molecules. For example, palladium-catalyzed cross-coupling reactions with aryl halides or alkynes can be used to extend the molecular framework and introduce diverse substituents.

In addition to its pharmaceutical applications, 1-fluoro-4-vinyl-benzene has found utility in materials science and polymer chemistry. The fluoro group can impart unique properties to polymers, such as low surface energy and chemical resistance, making them suitable for specialized applications. Researchers have explored its use in developing fluorinated polymers that exhibit enhanced thermal stability and mechanical strength. These materials are particularly valuable in high-performance coatings and adhesives.

The synthesis of 1-fluoro-4-vinyl-benzene typically involves fluorination reactions on pre-formed aromatic precursors. Common methods include electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The choice of synthetic route depends on factors such as yield efficiency, scalability, and environmental considerations. Recent advancements in green chemistry have led to the development of more sustainable methods for producing fluorinated compounds, reducing reliance on hazardous reagents and minimizing waste generation.

The< strong>CAS number 405-99-2 provides a unique identifier for this compound, facilitating its recognition and classification in chemical databases and regulatory frameworks. This standardized nomenclature ensures accurate documentation and communication among researchers worldwide. Furthermore, adherence to CAS numbering helps ensure compliance with international safety standards and regulatory requirements.

In conclusion, 1-fluoro-4-vinyl-benzene (CAS No. 405-99-2) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features make it an invaluable intermediate for developing innovative therapeutic agents and advanced materials. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like 1-fluoro-4-vinyl-benzene will remain at the forefront of scientific discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:405-99-2)1-fluoro-4-vinyl-benzene
A825191
Purity:99%
Quantity:100g
Price ($):400.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:405-99-2)4-氟苯乙烯
LE2474143
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email